2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole
Description
2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole is a nitro-substituted sulfonamide derivative of imidazole. The imidazole core is substituted at the 1-position with a 3-nitrobenzenesulfonyl group, while the 2- and 4-positions bear ethyl and methyl groups, respectively. This structural configuration imparts unique physicochemical and biological properties. The 3-nitrobenzenesulfonyl moiety enhances electrophilicity and may contribute to antimicrobial or enzyme-inhibitory activity, as seen in related sulfonamide derivatives .
Properties
IUPAC Name |
2-ethyl-4-methyl-1-(3-nitrophenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-3-12-13-9(2)8-14(12)20(18,19)11-6-4-5-10(7-11)15(16)17/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGLJLDMBHUENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 2-ethyl-4-methylimidazole, a related compound, is widely used in epoxy systems as a curing agent.
Mode of Action
It’s known that imidazole derivatives can react with epoxy groups to form adducts, which then react with another epoxy group to form an ionic compound. This compound serves as the initiator of the curing reaction.
Biological Activity
2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₃N₃O₄S
- Molecular Weight : 247.27 g/mol
- CAS Number : 25459-12-5
- IUPAC Name : 1-(2-ethylsulfonyl)ethyl-2-methyl-4-nitro-1H-imidazole
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are capable of interacting with DNA and other cellular macromolecules, potentially leading to:
- DNA Damage : The formation of free radicals can cause strand breaks and inhibit DNA synthesis, which is critical for cell survival and replication .
- Enzyme Inhibition : The sulfonyl group may form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity.
Antibacterial Properties
Research has demonstrated that derivatives of imidazole compounds exhibit significant antibacterial activity. The following table summarizes the antibacterial efficacy of related compounds against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole | E. coli | 7.1 μM |
| Metronidazole | P. aeruginosa | 360 nM |
| Novel Imidazole Derivative | S. aureus (MRSA) | 6.5 μM |
These findings suggest that the compound may possess comparable or superior antibacterial properties to established antibiotics like metronidazole .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated various nitroimidazole derivatives, including those with similar structures to 2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole, showing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .
- Mechanistic Studies : Research indicated that the nitro group in imidazoles could be reduced anaerobically to generate toxic radicals that disrupt cellular processes, leading to cell death in susceptible bacteria .
- Resistance Patterns : Despite the promising activity, resistance has been observed in some bacterial strains, necessitating further investigation into the development of new derivatives or combination therapies to enhance efficacy against resistant pathogens .
Comparative Analysis with Similar Compounds
The following table compares the biological activity of 2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole with related compounds:
| Compound | Structure Type | Antibacterial Activity | Notable Features |
|---|---|---|---|
| 2-Ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole | Nitroimidazole | Effective against E. coli and S. aureus | Nitro group facilitates radical formation |
| Metronidazole | Nitroimidazole | Broad-spectrum against anaerobic bacteria | Established treatment for infections |
| Benzimidazole Derivative | Benzimidazole | Moderate activity against Gram-negative bacteria | Lacks nitro group, reducing radical formation |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of imidazole, including 2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole, exhibit significant antiproliferative effects against various cancer cell lines.
Case Study:
A study demonstrated that a related imidazole derivative (compound 4f) induced apoptosis in HeLa cells, showing a higher selectivity index compared to traditional chemotherapy drugs like 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The compound increased Bax protein expression while decreasing Bcl-2 levels, indicating its role in promoting apoptosis.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 4f | 3.24 | 23–46 |
| 5-FU | 74.69 ± 7.85 | - |
| MTX | 42.88 ± 8.07 | - |
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. The sulfonamide group in this compound enhances its ability to inhibit bacterial growth.
Case Study:
Research has shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Case Study:
Inhibitory studies on imidazole derivatives have shown effectiveness against enzymes like carbonic anhydrase and urease, which are crucial for various physiological processes . This inhibition can lead to therapeutic applications in treating conditions like glaucoma and urinary tract infections.
Comparison with Similar Compounds
Comparison with Similar Imidazole Derivatives
Structural Analogues and Substituent Effects
Substituent Diversity in Imidazole Derivatives
- Its piperazine core and benzhydryl substituent contrast with the imidazole scaffold, highlighting the role of heterocyclic cores in modulating solubility and bioactivity. The sulfonyl group here enhances stability, as evidenced by a 75% synthesis yield .
- Tioconazole: An antifungal imidazole derivative with a chloro-thienyl substituent.
- 4,5-Bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole (1a) : This nitro-thiophene-substituted imidazole exhibits moderate aromatase inhibition, suggesting that nitro groups in conjugated systems may enhance enzyme interaction. The target compound’s nitro-sulfonyl group could similarly modulate enzyme binding but with distinct electronic effects .
Physicochemical Properties
Table 1: Key Properties of Selected Imidazoles
*Predicted using fragment-based methods due to lack of experimental data.
Crystallographic and Spectroscopic Analysis
- Mercury software () could model the target’s packing patterns, predicting π-stacking between nitro-sulfonyl and imidazole rings.
- Spectroscopic Signatures : IR and NMR data for analogs (e.g., ) indicate characteristic sulfonyl S=O stretches (~1350–1150 cm⁻¹) and imidazole C-H aromatic signals (~7.0–8.5 ppm in ¹H NMR).
Q & A
Q. What are the key synthetic strategies for synthesizing 2-ethyl-4-methyl-1-(3-nitrobenzenesulfonyl)-1H-imidazole?
Methodological Answer: The synthesis involves:
- Sulfonylation : Reacting the imidazole precursor (e.g., 2-ethyl-4-methyl-1H-imidazole) with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH or TEA in DMF) .
- Functional Group Introduction : Alkylation or substitution reactions to introduce ethyl and methyl groups at the 2- and 4-positions, respectively.
- Click Chemistry : For derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append triazole moieties, as demonstrated in benzimidazole analogs .
Q. Key Optimization Parameters :
Q. How is the purity and structural integrity of this compound confirmed?
Methodological Answer:
- TLC Monitoring : Track reaction progress using silica gel plates and UV/iodine visualization .
- Spectroscopic Analysis :
- Elemental Analysis : Verify C, H, N, S content to ensure stoichiometric purity .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation or nitration steps?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions .
- Temperature Control : Gradual heating (40–60°C) prevents decomposition of nitro groups .
- Workup Adjustments : Quenching with ice-water and ammonia minimizes side reactions .
Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Docking Parameters : Adjust protonation states, solvation models, and binding site flexibility .
- Experimental Validation :
- Mutagenesis Studies : Test key residues predicted to interact with the sulfonyl/nitro groups.
- MD Simulations : Assess dynamic binding behavior over 100+ ns trajectories .
- Data Cross-Validation : Compare with analogous compounds (e.g., 2-phenyl-benzimidazole derivatives) to identify structural outliers .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Cytotoxicity Assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : EGFR kinase assays using recombinant proteins and ADP-Glo™ detection .
- ADMET Profiling :
- Microsomal stability (human liver microsomes).
- Caco-2 permeability assays for oral bioavailability .
Q. How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- Substituent Engineering :
- Lipophilicity : Introduce halogens (Cl, F) at the phenyl ring to enhance membrane permeability .
- Solubility : Add polar groups (e.g., -OH, -COOH) at the 4-position of imidazole .
- In-Silico Tools : Use SwissADME or ADMET Predictor to prioritize derivatives with optimal logP (2–5) and topological polar surface area (<140 Ų) .
Data Contradiction Analysis Example
Scenario : Discrepancy in IC₅₀ values between computational predictions (nM range) and experimental results (µM range).
Resolution Steps :
Confirm compound integrity (NMR, LC-MS).
Reassay with fresh stock solutions to exclude degradation.
Test against off-target kinases (e.g., VEGFR, PDGFR) to identify selectivity issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
